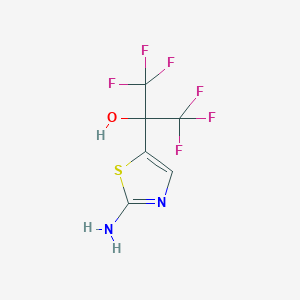
2-(2-Amino-1,3-tiazol-5-il)-1,1,1,3,3,3-hexafluoropropan-2-ol
Descripción general
Descripción
2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a complex organic compound featuring a thiazole ring and a hexafluoropropanol moiety. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is known for its presence in various biologically active molecules. The hexafluoropropanol group contributes to the compound’s unique chemical properties, including high electronegativity and stability.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is used as a building block for the synthesis of more complex molecules
Biology
The compound’s thiazole ring is a common motif in biologically active molecules, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. It can be used to develop new drugs with antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the hexafluoropropanol group can enhance the bioavailability and stability of drug candidates.
Industry
Industrially, the compound is used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique properties make it suitable for applications requiring high chemical stability and resistance to degradation.
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may exert various molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol plays a significant role in various biochemical reactions. The thiazole ring in its structure is known to interact with several enzymes and proteins. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antiviral activities . The compound interacts with enzymes such as thiamine pyrophosphokinase, which is involved in the synthesis of thiamine pyrophosphate, a crucial cofactor in carbohydrate metabolism . Additionally, it may interact with proteins involved in cell signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of 2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol on cells are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in oxidative stress response and apoptosis . The compound’s impact on cellular metabolism includes alterations in the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, thiazole derivatives have been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, the compound may induce changes in gene expression by interacting with transcription factors or epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to the compound may result in cumulative effects on cellular processes, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly with increasing dosage.
Metabolic Pathways
2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and detoxification . These interactions can affect metabolic flux and the levels of metabolites in cells. Additionally, the compound may influence the activity of metabolic enzymes, leading to changes in the production and utilization of energy.
Transport and Distribution
The transport and distribution of 2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of 2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is critical for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and apoptosis. The compound’s activity and function are closely linked to its subcellular distribution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of the Hexafluoropropanol Group: The hexafluoropropanol moiety can be introduced through nucleophilic substitution reactions, where a suitable precursor such as hexafluoroacetone is reacted with the thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the thiazole ring, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, acids, and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the thiazole ring.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3-thiazole: Lacks the hexafluoropropanol group, resulting in different chemical properties and applications.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Lacks the thiazole ring, limiting its biological activity.
Thiamine (Vitamin B1): Contains a thiazole ring but differs significantly in structure and function.
Uniqueness
2-(2-Amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the combination of the thiazole ring and the hexafluoropropanol group. This dual functionality provides a balance of chemical stability and biological activity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6N2OS/c7-5(8,9)4(15,6(10,11)12)2-1-14-3(13)16-2/h1,15H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAOHXPHVQUDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306956-12-7 | |
| Record name | 2-(2-amino-1,3-thiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411515.png)


![N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411518.png)
![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2411520.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2411524.png)
![2-[2,5-dimethyl-1-(3-nitrobenzoyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 3-nitrobenzenecarboxylate](/img/structure/B2411526.png)
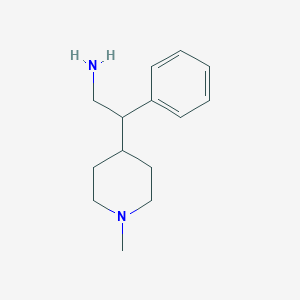
![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2411528.png)

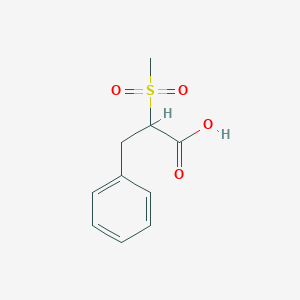
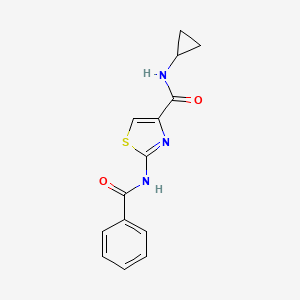
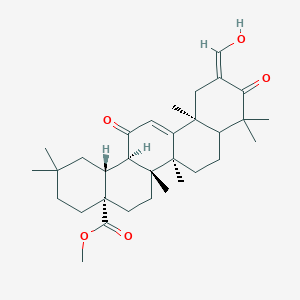
![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2411537.png)
